ethyl 2-(2-((4-cyclohexyl-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Description
The compound is a complex organic molecule with several functional groups. It contains a cyclohexyl group, a triazole ring, a thiophene ring, and an ester group . These functional groups could potentially give the compound a variety of interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The cyclohexyl and thiophene rings are likely to add significant rigidity to the molecule, while the ester group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups all play a role. For example, the ester group in this compound is likely to make it polar, which could affect its solubility and boiling point .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives have been studied for their potential anticancer properties. The presence of the thiophene ring in the compound’s structure could be leveraged to develop new anticancer agents. Research indicates that certain thiophene derivatives exhibit cytotoxic activity against various cancer cell lines .
Pharmaceutical Development: Antimicrobial Activity
The compound’s structure, which includes a benzamido methyl group, may contribute to antimicrobial properties. Synthesized thiophene derivatives have shown promising results as antibacterial and antifungal agents, which could lead to the development of new antibiotics .
Organic Electronics: Semiconductors
Thiophene-based molecules play a significant role in the advancement of organic semiconductors. The compound’s potential to function as an organic semiconductor could be explored for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Material Science: Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors. The compound could be investigated for its efficacy in protecting materials from corrosion, which is crucial for extending the lifespan of metal structures .
Anesthetic Applications: Sodium Channel Blockers
Compounds with a thiophene framework, such as articaine, are used as voltage-gated sodium channel blockers and dental anesthetics. The structural similarities suggest that this compound could be researched for similar anesthetic applications .
Anti-inflammatory and Analgesic Development
Thiophene derivatives are known for their anti-inflammatory properties. The compound could be synthesized and tested for its effectiveness as an anti-inflammatory and analgesic agent, potentially leading to new treatments for chronic pain and inflammation .
Antioxidant Research
Some thiophene derivatives have shown excellent antioxidant activity. The compound could be assessed for its potential as an antioxidant, which might be beneficial in preventing oxidative stress-related diseases .
Cardiovascular Therapeutics: Antihypertensive and Anti-atherosclerotic Effects
Thiophene derivatives have been associated with antihypertensive and anti-atherosclerotic effects. Investigating this compound for such properties could contribute to the development of new cardiovascular drugs .
properties
IUPAC Name |
ethyl 2-[[2-[[4-cyclohexyl-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O4S2/c1-3-38-28(37)25-21-13-8-14-22(21)40-27(25)31-24(35)17-39-29-33-32-23(34(29)20-11-5-4-6-12-20)16-30-26(36)19-10-7-9-18(2)15-19/h7,9-10,15,20H,3-6,8,11-14,16-17H2,1-2H3,(H,30,36)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXHMIMIZFWWGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3C4CCCCC4)CNC(=O)C5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((4-cyclohexyl-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
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